molecular formula C10H7FN4 B187137 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 135108-48-4

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B187137
M. Wt: 202.19 g/mol
InChI Key: JJKQJLDSHKDCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H10FN5O .


Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .


Molecular Structure Analysis

The linear formula of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile is C10H10FN5O .

Scientific Research Applications

Synthesis and Characterization

  • 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives are synthesized using techniques like the Gewald synthesis and Vilsmeier-Haack reaction. These processes involve multi-step reactions and result in novel compounds, characterized by spectroscopic methods like IR, NMR, and mass spectrometry (Puthran et al., 2019).

Antimicrobial Applications

  • Certain derivatives of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile exhibit significant in vitro antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antimicrobial agents (Ali et al., 2016).

Electronic and Spectral Properties

  • The electronic properties of a fluoropyrazolecarbonitrile derivative, similar to 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, have been studied for their interaction with fullerene molecules. This includes examining properties like solvation energy, electron occupancy, and reactive sites, indicating potential in materials science applications (Anonymous, 2022).

Crystal and Molecular Structure Analysis

  • The crystal structure of compounds related to 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile is stabilized by intermolecular interactions, offering insights into the molecular architecture and potential applications in crystallography and materials science (Fathima et al., 2014).

Catalysis and Green Chemistry

  • 5-Amino-1H-pyrazole-4-carbonitriles can be synthesized using environmentally friendly catalytic methods, highlighting their role in sustainable chemistry. The use of recyclable catalysts in water is a step forward in green synthetic methods (Poonam & Singh, 2019).

Agricultural Applications

  • Derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, obtained through a regio-selective Michael-type addition reaction, have potential applications in crop protection. Their high selectivity and good yields under mild conditions make them suitable for agricultural research (Plem, Müller, & Murguía, 2015).

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis of novel Schiff base scaffolds from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile indicates a more efficient, less time-consuming method with high yields, emphasizing its role in rapid and green chemistry (Karati, Kumar, & Mahadik, 2022).

Safety And Hazards

The safety information for 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile includes hazard statements H317 - H319 - H410, indicating that it may cause an allergic skin reaction, cause serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is classified as Aquatic Chronic 1, Eye Irritant 2, and Skin Sensitizer 1 .

properties

IUPAC Name

5-amino-1-(2-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKQJLDSHKDCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577011
Record name 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

135108-48-4
Record name 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

Citations

For This Compound
1
Citations
LH Pettus, RP Wurz, S Xu, B Herberich… - Journal of medicinal …, 2010 - ACS Publications
The p38α mitogen-activated protein (MAP) kinase is a central signaling molecule in many proinflammatory pathways, regulating the cellular response to a multitude of external stimuli …
Number of citations: 41 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.